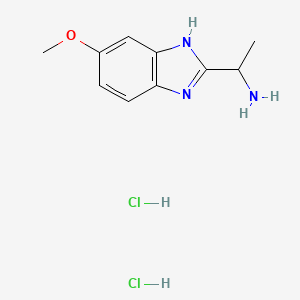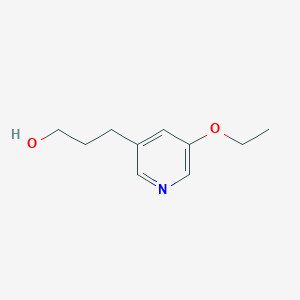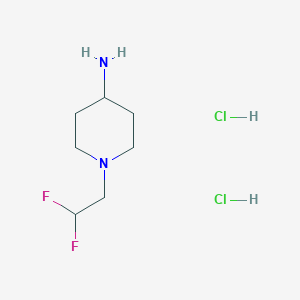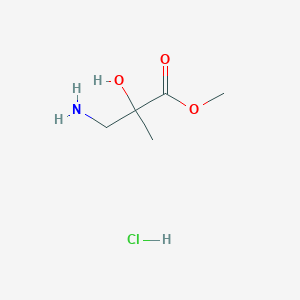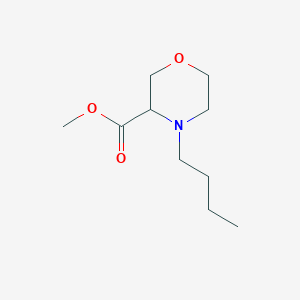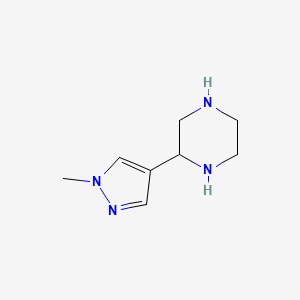
2-(1-methyl-1H-pyrazol-4-yl)piperazine
描述
2-(1-methyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring
作用机制
Target of Action
The primary targets of 2-(1-methyl-1H-pyrazol-4-yl)piperazine are the serotonergic system and the benzodiazepine site of the GABAA receptor . The serotonergic system is involved in regulating mood, anxiety, and depression, while the GABAA receptor is a major inhibitory neurotransmitter receptor in the brain .
Mode of Action
This compound interacts with its targets by modulating the activity of the serotonergic system and the benzodiazepine site of the GABAA receptor . This modulation results in anxiolytic-like and antidepressant-like activities .
Biochemical Pathways
The compound’s action on the serotonergic system and the GABAA receptor affects several biochemical pathways. It reduces the levels of pro-inflammatory cytokines IL-1β and TNF-α, which are involved in inflammation and immune responses . It also decreases myeloperoxidase enzyme activity, which is associated with inflammation and neutrophil function .
Pharmacokinetics
The compound’s effects are dose-dependent, suggesting that it is absorbed and distributed in the body
Result of Action
The compound’s action results in a decrease in pain and inflammation. It reduces the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduces the paw licking time of animals in the second phase of the formalin test . It also reduces oedema formation and cell migration, further indicating its anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperazine typically involves the reaction of 1-methylpyrazole with piperazine. One common method includes the use of 1-methylpyrazole-4-carboxylic acid, which is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). This acyl chloride is then reacted with piperazine to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of secondary amines.
科学研究应用
2-(1-methyl-1H-pyrazol-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and catalysts.
相似化合物的比较
Similar Compounds
2-(4-(1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: This compound also features a pyrazole and piperazine ring but includes additional functional groups that enhance its biological activity.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another derivative with similar structural features, used in anti-inflammatory research.
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-12-6-7(4-11-12)8-5-9-2-3-10-8/h4,6,8-10H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWRMGZNTZIBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-45-0 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)
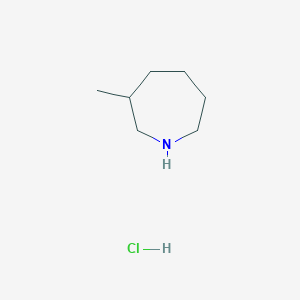

![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)
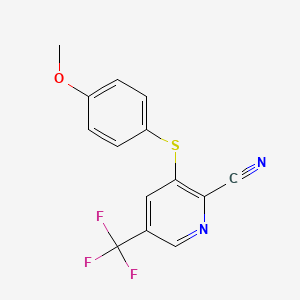
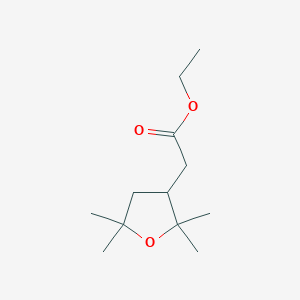
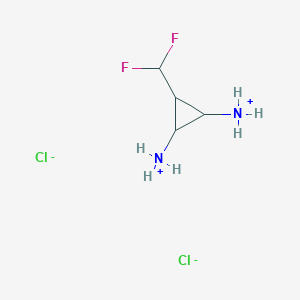
![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)
